molecular formula C19H17F3N4OS B6560440 7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-25-5

7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B6560440
CAS RN: 921541-25-5
M. Wt: 406.4 g/mol
InChI Key: IIUWKMVDJJFAKD-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-c][1,2,4]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-c][1,2,4]triazole ring, which is a type of heterocyclic ring. Attached to this ring would be a phenyl ring with a methoxy (OCH3) substituent, a phenyl ring with a trifluoromethyl (CF3) substituent, and a sulfanyl (SH) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, as well as the various substituents. The methoxy, trifluoromethyl, and sulfanyl groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the heterocyclic ring, the types and positions of the substituents, and the overall size and shape of the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imidazo[2,1-c][1,2,4]triazole scaffold has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore derivatives of this compound for their anti-inflammatory, antiviral, and anticancer properties. The trifluoromethanesulfonate group enhances solubility and bioavailability, making it an interesting target for drug design .

Photophysical Properties

Imidazo[2,1-c][1,2,4]triazoles exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers study their luminescent behavior for applications in organic light-emitting diodes (OLEDs), sensors, and imaging probes. The trifluoromethanesulfonate moiety may influence these properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of new heterocyclic compounds is a vibrant field of research in organic chemistry, with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. This particular compound could potentially be of interest in these areas, depending on its specific properties and activities .

properties

IUPAC Name

7-(4-methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-27-16-8-6-15(7-9-16)25-10-11-26-17(25)23-24-18(26)28-12-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUWKMVDJJFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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